4-Phenoxy-2,6-diisopropyl aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,6-diisopropyl-4-phenoxy aniline involves using 2,6-diisopropyl aniline as a raw material. It is dissolved into a solvent, and sulfuric acid is added. Nitric acid is then added dropwise to react and generate 2,6-diisopropyl-4-nitryl aniline. This compound is not separated and is directly subjected to the next step of a condensation reaction to prepare the 2,6-diisopropyl-4-phenoxy aniline .Molecular Structure Analysis

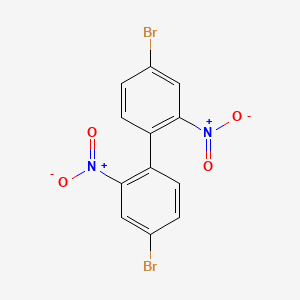

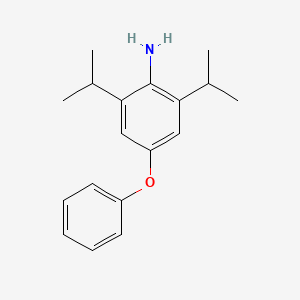

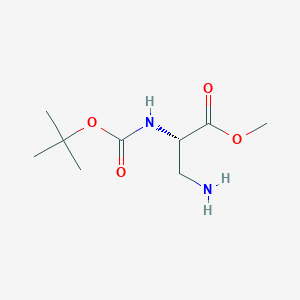

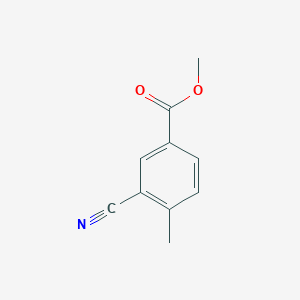

The molecular structure of 4-Phenoxy-2,6-diisopropyl aniline is represented by the formula C19H25NO. The average mass is 269.381 Da .Chemical Reactions Analysis

The chemical reactions involving 2,6-diisopropyl aniline include reactions with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis

4-Phenoxy-2,6-diisopropyl aniline has a molecular weight of 287.4 g/mol and a melting point of 134-138 °C. It is a white to yellow crystalline powder that is insoluble in water but soluble in organic solvents.Aplicaciones Científicas De Investigación

Comprehensive Analysis of 4-Phenoxy-2,6-diisopropyl aniline Applications

Synthesis Intermediate: 4-Phenoxy-2,6-diisopropyl aniline is primarily used as a synthesis intermediate in scientific research. This means it serves as a building block in the creation of more complex molecules, particularly in organic synthesis processes.

Pharmaceutical Applications: This compound acts as an intermediate in the production of active pharmaceutical ingredients (APIs). APIs are the biologically active components of drugs that produce the intended effects . It’s also used in the preparation of multitopic Schiff-base ligand precursors, which are important in medicinal chemistry for their potential to bind to multiple biological targets .

Agricultural Chemistry: It is an intermediate in the synthesis of certain insecticides, such as Diafenthiuron, which is used to control a wide range of pests .

Material Science: In material science, 4-Phenoxy-2,6-diisopropyl aniline can be involved in the production of synthetic resins and stabilizers. These materials have a wide range of applications, including coatings, adhesives, and composite materials .

Antioxidant Production: The compound is utilized in the manufacture of antioxidants. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Safety And Hazards

Safety measures for handling 4-Phenoxy-2,6-diisopropyl aniline include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenoxy-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGLNGTYOVAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80533684 | |

| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2,6-diisopropyl aniline | |

CAS RN |

80058-85-1 | |

| Record name | 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80058-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)